molecular formula C9H12N2O B11919591 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B11919591
M. Wt: 164.20 g/mol
InChI Key: ROWRXJGIXLRKKM-UHFFFAOYSA-N
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Description

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with a methoxy group at the 2-position and a tetrahydro ring system, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxypyridine with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired naphthyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The methoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

    2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar structure but different position of the nitrogen atom, leading to different chemical properties and biological activities.

    1,6-Naphthyridine: Lacks the methoxy group and tetrahydro ring system, resulting in different reactivity and applications.

    1,5-Naphthyridine: Another isomer with distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-3-2-7-4-5-10-6-8(7)11-9/h2-3,10H,4-6H2,1H3

InChI Key

ROWRXJGIXLRKKM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CCNC2)C=C1

Origin of Product

United States

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